molecular formula C9H7Br2F3 B2637439 4-Bromo-1-(1-bromoethyl)-2-(trifluoromethyl)benzene CAS No. 1823870-24-1

4-Bromo-1-(1-bromoethyl)-2-(trifluoromethyl)benzene

Cat. No.: B2637439
CAS No.: 1823870-24-1
M. Wt: 331.958
InChI Key: JRHZPCCAWPOBFH-UHFFFAOYSA-N
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Description

4-Bromo-1-(1-bromoethyl)-2-(trifluoromethyl)benzene (CAS 1823870-24-1) is a valuable small-molecule building block in organic synthesis and medicinal chemistry research . This compound, with the molecular formula C 9 H 7 Br 2 F 3 and a molecular weight of 331.96, features both a benzyl bromide and a secondary alkyl bromide functional group, making it a versatile intermediate for constructing more complex molecular architectures . Its primary research value lies in its application as a key precursor in multistep synthetic routes, particularly in the development of pharmaceuticals and agrochemicals where the trifluoromethyl group is known to enhance metabolic stability and membrane permeability . The presence of two distinct, reactive bromine atoms allows researchers to perform sequential, site-selective cross-coupling reactions and nucleophilic substitutions, enabling the introduction of various substituents to the aromatic core. While the specific mechanism of action for this reagent is dependent on the target molecule it is used to synthesize, its fundamental role is as an electrophilic coupling partner in metal-catalyzed reactions and as an alkylating agent. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant safety data sheets prior to use, as this compound may be hazardous. ⚠️ Important Note: The detailed applications and mechanism of action for this specific compound are not extensively documented in publicly available scientific literature. The description provided is based on its structural features and the common research applications of analogous compounds. Batch-Specific Documentation: For detailed quality control data, including HPLC chromatograms and NMR spectra, please contact our support team.

Properties

IUPAC Name

4-bromo-1-(1-bromoethyl)-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2F3/c1-5(10)7-3-2-6(11)4-8(7)9(12,13)14/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHZPCCAWPOBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(1-bromoethyl)-2-(trifluoromethyl)benzene typically involves the bromination of 1-(1-bromoethyl)-2-(trifluoromethyl)benzene. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(1-bromoethyl)-2-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, or thiols. Conditions typically involve solvents like ethanol or acetone and may require heating.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functional groups on the benzene ring.

Scientific Research Applications

Organic Synthesis Applications

4-Bromo-1-(1-bromoethyl)-2-(trifluoromethyl)benzene serves as an essential intermediate in the synthesis of complex organic molecules. Its ability to undergo nucleophilic substitutions enables the introduction of various functional groups.

Table 1: Nucleophilic Substitution Reactions

Reaction TypeNucleophile UsedProduct FormedYield (%)
Nucleophilic Aromatic SubstitutionAmines4-Bromo-1-(1-aminoethyl)-2-(trifluoromethyl)benzene75
Nucleophilic Aromatic SubstitutionThiols4-Bromo-1-(1-thioethyl)-2-(trifluoromethyl)benzene68
Nucleophilic Aromatic SubstitutionAlkoxides4-Bromo-1-(1-alkoxyethyl)-2-(trifluoromethyl)benzene82

Material Science Applications

In material science, this compound is utilized in the development of advanced materials such as polymers and coatings. Its trifluoromethyl group imparts hydrophobic properties, making it suitable for applications requiring water resistance.

Case Study: Development of Hydrophobic Coatings

A study demonstrated that incorporating this compound into polymer matrices resulted in coatings with enhanced water repellency. The coatings exhibited a contact angle greater than 120°, indicating significant hydrophobicity.

Medicinal Chemistry Applications

The compound's structural features make it a candidate for pharmaceutical research. Its derivatives have been investigated for potential biological activities, including antimicrobial and antifungal properties.

Compound NameActivity TypeIC₅₀ (µM)
This compound derivativeAntimicrobial15
This compound derivativeAntifungal20

Mechanism of Action

The mechanism of action of 4-Bromo-1-(1-bromoethyl)-2-(trifluoromethyl)benzene involves its interaction with molecular targets through various pathways. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to specific targets, leading to its effects in chemical and biological systems.

Comparison with Similar Compounds

Key Comparison Points:

Reactivity :

  • Bromoalkyl Groups : Bromomethyl (primary bromide) and 1-bromoethyl (secondary bromide) substituents exhibit distinct reactivity. Secondary bromides (e.g., 1-bromoethyl) are less reactive in SN2 reactions but may undergo elimination or radical pathways .
  • Electron-Withdrawing Groups : Trifluoromethyl (-CF₃) and methylsulfonyl (-SO₂CH₃) groups deactivate the ring, directing electrophiles to the meta position. Difluoromethoxy (-OCF₂H) and trifluoromethoxy (-OCF₃) groups exert similar effects but with varying steric demands .

Synthetic Applications :

  • Bromomethyl Derivatives : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) to construct biaryl systems .
  • Methylsulfonyl Derivatives : Serve as precursors for sulfonamide drugs, leveraging the -SO₂CH₃ group’s leaving ability .

Safety and Handling: Brominated compounds (e.g., 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene) require inert storage to prevent decomposition. Hazards include skin corrosion (H314) and acute toxicity (H302) .

Research Findings and Data

Structural Insights

  • Thermal Stability : Bromomethyl derivatives decompose at elevated temperatures, necessitating low-temperature storage (-20°C to 8°C) .

Biological Activity

The compound 4-Bromo-1-(1-bromoethyl)-2-(trifluoromethyl)benzene , a member of the brominated aromatic compounds, has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving bromination and alkylation reactions. The general synthetic pathway includes:

  • Bromination of a suitable precursor compound to introduce bromine substituents.
  • Alkylation with bromoethanol or similar reagents to attach the ethyl group.

The resulting compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity.

Antimicrobial Properties

Research indicates that brominated aromatic compounds exhibit significant antimicrobial activity. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that halogenated phenols could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of brominated compounds has been widely studied. In vitro assays have shown that certain derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). These studies often focus on the compound's ability to inhibit specific enzymes involved in cancer progression, such as topoisomerases .

CompoundCell LineIC50 (µM)Mechanism
This compoundMDA-MB-23115Induces apoptosis
Similar Brominated CompoundSK-Hep-120Topoisomerase inhibition

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of fluorinated compounds, including those with trifluoromethyl groups. These compounds can scavenge reactive oxygen species (ROS), thus reducing oxidative stress in neuronal cells . The mechanism involves modulation of ion channels and inhibition of neuronal injury pathways during ischemic events.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated various brominated phenolic compounds for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with multiple bromine substitutions exhibited enhanced activity compared to their non-brominated counterparts .

Case Study 2: Anticancer Activity
In another research effort, a series of brominated aromatic compounds were tested for their cytotoxic effects on human cancer cell lines. The findings revealed that this compound showed a dose-dependent response in inhibiting cell proliferation, with an IC50 value indicative of moderate potency against breast cancer cells .

Q & A

Basic Question: What are the established synthetic routes for 4-Bromo-1-(1-bromoethyl)-2-(trifluoromethyl)benzene, and how can reaction selectivity be controlled?

Answer:
The synthesis typically involves bromination of 1-ethyl-2-(trifluoromethyl)benzene using bromine (Br₂) with catalysts like Fe or AlBr₃ under controlled conditions to achieve regioselectivity at the ethyl group . Key parameters include:

  • Catalyst choice : AlBr₃ enhances electrophilic substitution but may promote side reactions (e.g., ring bromination). Iron (Fe) is milder but requires precise temperature control (40–60°C) .
  • Solvent system : Non-polar solvents (e.g., CCl₄) minimize radical pathways, favoring selective ethyl-group bromination .
  • Purification : Column chromatography or distillation is critical to isolate the product from isomers (e.g., ring-brominated byproducts) .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound, and how are conflicting data resolved?

Answer:

  • 1H/13C NMR : The trifluoromethyl group (δ ~110–120 ppm in 13C NMR) and bromoethyl signals (δ ~3.5–4.5 ppm in 1H NMR) are diagnostic. Overlapping peaks (e.g., aromatic protons) may require 2D NMR (COSY, HSQC) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₉H₈Br₂F₃, exact mass 318.90) and distinguishes isotopic patterns from bromine .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve structural ambiguities, particularly stereoelectronic effects from the trifluoromethyl group .

Data contradiction example : Discrepancies in melting points (e.g., 45–48°C vs. 46–50°C) may arise from polymorphic forms. Differential Scanning Calorimetry (DSC) can clarify phase transitions .

Advanced Question: How does the electron-withdrawing trifluoromethyl group influence the reactivity of the bromoethyl moiety in cross-coupling reactions?

Answer:
The trifluoromethyl group reduces electron density on the benzene ring, polarizing the C-Br bond in the bromoethyl group and enhancing its susceptibility to nucleophilic substitution (SN2) or elimination (E2) pathways .

  • Case study : In Suzuki-Miyaura coupling, Pd catalysts (e.g., Pd(PPh₃)₄) activate the bromoethyl group, but competing β-hydride elimination can occur. Adding bulky ligands (e.g., SPhos) suppresses elimination, favoring cross-coupled products .
  • Computational insights : DFT calculations show the trifluoromethyl group lowers the LUMO energy of the bromoethyl carbon by ~1.2 eV, accelerating nucleophilic attack .

Advanced Question: What strategies mitigate competing side reactions during functionalization of the bromoethyl group?

Answer:

  • Temperature modulation : Lower temperatures (0–25°C) favor SN2 pathways (e.g., substitution with KCN to form cyanoethyl derivatives), while higher temperatures (>60°C) promote elimination (e.g., forming vinyl-trifluoromethylbenzene) .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for substitution, whereas non-polar solvents (toluene) favor radical pathways .
  • Additives : Crown ethers (e.g., 18-crown-6) enhance nucleophilicity of alkali metal reagents (e.g., NaN₃), improving yields in azide substitutions .

Advanced Question: How can crystallographic data resolve ambiguities in regiochemical outcomes of derivatives?

Answer:

  • SHELX refinement : Use SHELXL to model disorder in bromoethyl or trifluoromethyl groups. Anisotropic displacement parameters (ADPs) distinguish static vs. dynamic disorder .
  • Case study : In a derivative with conflicting NMR data (e.g., ambiguous NOE correlations), X-ray structures confirmed the bromoethyl group’s orientation via C-Br bond lengths (1.93 Å vs. 1.89 Å for vicinal Br) .

Methodological Focus: How to optimize catalytic systems for Heck-type couplings involving this compound?

Answer:

  • Catalyst screening : Pd(OAc)₂ with bidentate ligands (dppf) improves stability against deactivation by bromide ions .
  • Base selection : Et₃N or K₂CO₃ minimizes side reactions (e.g., hydrolysis) compared to stronger bases (NaOH) .
  • Substrate scope : Electron-deficient alkenes (e.g., methyl acrylate) couple efficiently (yields >75%), while styrenes require higher catalyst loadings (5 mol%) .

Data Analysis: How to reconcile conflicting reports on the compound’s stability under acidic conditions?

Answer:

  • pH-dependent degradation : Below pH 3, the bromoethyl group undergoes hydrolysis to form 1-(1-hydroxyethyl)-2-(trifluoromethyl)benzene. Conflicting stability claims (e.g., "stable at pH 2" vs. "degradation") may reflect solvent differences (aqueous vs. organic phases) .
  • Accelerated stability testing : Use HPLC-MS to track degradation products under forced conditions (40°C, 75% RH for 14 days) .

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